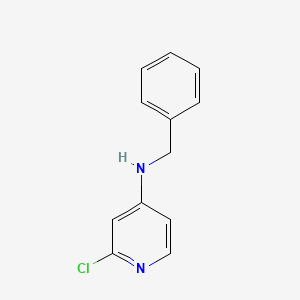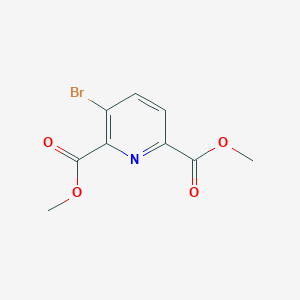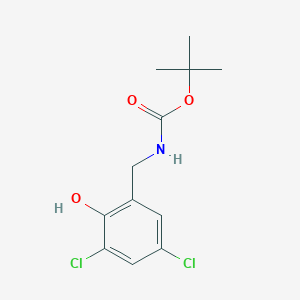
2-(N-Boc-aminomethyl)-4,6-dichlorophenol
Overview
Description
“2-(N-Boc-aminomethyl)-4,6-dichlorophenol” is a compound that contains a phenol group (an aromatic ring with a hydroxyl group), two chlorine atoms attached to the aromatic ring, and an aminomethyl group (a nitrogen atom bonded to a methyl group) that is protected by a Boc group (tert-butoxycarbonyl). The Boc group is often used in organic synthesis to protect amines .
Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The phenol group could engage in reactions typical of alcohols or aromatic compounds. The Boc group could be removed under acidic conditions to reveal the amine . The chlorine atoms could potentially be displaced in a substitution reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the polar Boc-protected amine and phenol group could impact its solubility .
Scientific Research Applications
1. Medicinal Chemistry Applications
- 2,6-Dichlorophenyl analogues, closely related to 2-(N-Boc-aminomethyl)-4,6-dichlorophenol, have been found to possess potent oral antihypertensive activity in hypertensive rat models and renal hypertensive dogs. These compounds also exhibit sedative effects with marked species specificity (Tilley, Levitan, Kierstead, & Cohen, 1980).
2. Environmental Remediation
- The removal of 2,4-dichlorophenol from contaminated soil has been achieved using a Fenton-like system involving zero-valent iron and ethylenediaminetetraacetic acid, demonstrating the potential environmental remediation applications of dichlorophenol compounds (Zhou et al., 2014).
3. Organic Chemistry and Synthesis
- Chiral amino alcohols, which include compounds structurally similar to this compound, are used as chiral auxiliaries, ligands, and intermediates in organic synthesis. They are also integral in the structure of various drugs (Velho & Martins, 2020).
4. Catalysis Research
- Studies on complex catalysts, such as those involving 5-amino-2, 4-dichlorophenol, have shown significant potential in improving the performance of catalytic hydrolysis reactions. These findings are relevant in the context of hydrogen production and broader catalysis applications (Kılınç, Sahin, & Saka, 2017).
5. Tritium Labeling
- 2,4-Dichlorophenol has been used in the preparation of tritium-labeled compounds, indicating its utility in radiochemical synthesis and labeling studies (Hamada, Shibata, Kuwano, & Suzuki, 1975).
6. Asymmetric Synthesis
- The asymmetric synthesis of Boc-pyrrolidines using 2-aryl derivatives, related to this compound, has been achieved, highlighting its role in the synthesis of enantioselective compounds (Wu, Lee, & Beak, 1996).
7. Polymer Science
- Research on poly(3,4-ethylenedioxythiophene) derivatives functionalized with amino acids, akin to this compound, has revealed significant electrochromic performances. These findings are vital in the development of optical displays and chiral recognition technologies (Hu et al., 2014).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-(N-Boc-aminomethyl)-4,6-dichlorophenol are bacterial membranes . This compound is part of a class of molecules known as cationic polymers, which are thought to be the last frontier in antibacterial development .
Mode of Action
The compound interacts with its targets by damaging the bacterial membrane . This interaction is facilitated by the cationic nature of the compound, which allows it to bind to the negatively charged bacterial membrane and disrupt its integrity .
Biochemical Pathways
The affected pathways primarily involve the integrity and function of the bacterial cell membrane . The disruption of the membrane leads to leakage of cellular contents and ultimately cell death . This mechanism of action has a rapid bactericidal effect and a low propensity for the emergence of resistance .
Pharmacokinetics
The compound’s effectiveness suggests that it has suitable bioavailability for its intended use .
Result of Action
The primary result of the compound’s action is the effective killing of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) persisters . This is achieved through the compound’s capacity to damage the bacterial membrane .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound’s success in antibacterial development suggests that it performs well under a variety of conditions .
Properties
IUPAC Name |
tert-butyl N-[(3,5-dichloro-2-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO3/c1-12(2,3)18-11(17)15-6-7-4-8(13)5-9(14)10(7)16/h4-5,16H,6H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQARRNHMSFYCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate](/img/no-structure.png)

![1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1446363.png)

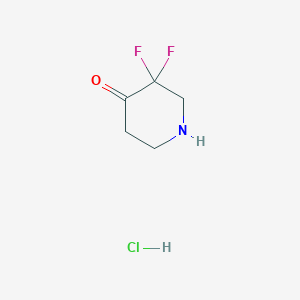
![3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1446368.png)

![5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B1446374.png)
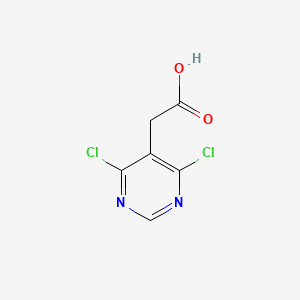
![Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1446377.png)
